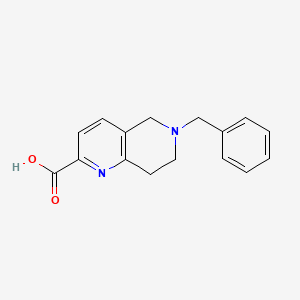

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

描述

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Saturation Effects: The tetrahydro modification in the compound reduces aromaticity compared to fully unsaturated naphthyridines, increasing flexibility and altering electronic properties.

- Substituent Influence: The benzyl group enhances lipophilicity (LogP = 2.34 vs. 1.12 in unsubstituted analogs) and steric bulk, potentially improving membrane permeability.

- Carboxylic Acid Role: The -COOH group introduces hydrogen-bonding capacity, critical for interactions in biological systems or coordination chemistry.

Structurally, the compound bridges features of aromatic naphthyridines and aliphatic heterocycles, offering unique tunability for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(20)15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPNSYDXGVRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676660 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-15-2 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid generally involves:

- Cyclization of appropriate aminoketone precursors (such as N-substituted 4-piperidones) with aromatic aldehydes and malononitrile derivatives.

- Condensation reactions in the presence of ammonium acetate as a catalyst or reagent.

- Subsequent functional group transformations to introduce or modify the carboxylic acid group at the 2-position of the heterocyclic ring.

This approach is often executed as a one-pot procedure, which streamlines the synthesis and can improve yields and selectivity.

Specific Synthetic Route

A key synthetic route involves the condensation of benzaldehyde, malononitrile, ammonium acetate, and a suitable aminoketone such as 1-benzylpiperidin-4-one under reflux conditions. This method was adapted and optimized from protocols initially developed for 2-amino-4-aryl-3-cyanopyridines and extended to the tetrahydro-1,6-naphthyridine system.

- Step 1: Formation of an intermediate aminopyridine or tetrahydro-naphthyridine ring by condensation of malononitrile, aromatic aldehyde, and aminoketone.

- Step 2: Cyclization and ring closure facilitated by ammonium acetate.

- Step 3: Isolation and purification of the target compound, often by flash column chromatography.

This method has been shown to yield 2-amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitriles, which are closely related intermediates or analogs of the target carboxylic acid compound. Further oxidation or hydrolysis steps can convert nitrile groups to carboxylic acids.

Alternative and Supporting Methods

- Catalytic hydrogenation: Dealkylation of 6-benzyl-3-methyl derivatives using Pd/C catalyst under hydrogen atmosphere in methanol/water at room temperature (20°C) can yield the tetrahydro-naphthyridine core with the carboxylic acid group introduced subsequently.

- Mechanochemical synthesis: Solvent-free grindstone chemistry allows rapid assembly of the tetrahydro-1,6-naphthyridine framework via mechanochemical reactions between ketones, malononitrile, and amines, achieving yields between 90–97%.

Reaction Conditions and Yields

Detailed Research Findings

Influence of Experimental Conditions

- The outcome of the synthesis is highly dependent on the order of reagent addition, solvent choice, and reaction temperature.

- Slight variations in protocols can lead to different products, including metaphthalodinitriles or pyridine derivatives via decarboxylation.

- For example, attempts to synthesize certain intermediates in a one-pot fashion sometimes resulted in decomposition or low yields, emphasizing the need for careful optimization.

Mechanistic Insights

- The condensation likely proceeds via initial Knoevenagel condensation between aldehyde and malononitrile, followed by Michael addition of the aminoketone.

- Cyclization occurs through intramolecular nucleophilic attack by the amino group on the activated nitrile or carbonyl functionalities.

- Ammonium acetate acts both as a catalyst and a nitrogen source facilitating ring closure.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-pot condensation | Benzaldehyde, malononitrile, ammonium acetate, aminoketone, reflux in MeOH | Simple, fewer steps | Moderate yields, sensitive to conditions |

| Catalytic hydrogenation | Pd/C, H₂, MeOH/H₂O, room temperature | High selectivity, clean reaction | Requires catalyst, hydrogen source |

| Mechanochemical synthesis | Ketones, malononitrile, amines, solvent-free, grindstone | Rapid, high yield, environmentally friendly | Scale-up challenges |

化学反应分析

Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered pharmacological properties.

Substitution: Introduction of different functional groups to modify its chemical behavior.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives that can be further explored for their biological activities .

科学研究应用

Therapeutic Applications

- Antimicrobial Activity

- Anticancer Properties

- Neurological Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the 6-benzyl group enhanced antimicrobial activity significantly compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Letters, researchers tested the efficacy of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives on human cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

作用机制

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. For instance, it has been reported to interact with histamine H3 receptors, making it a potential candidate for treating neurological disorders .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | C3-Carboxylic Acid Analog | 4-Hydroxy-2-ketone Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.31 | 268.31 | 256.30 |

| LogP (XlogP) | 1.1 | 0.9 | 1.5 |

| TPSA (Ų) | 72.8 | 72.8 | 58.2 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 | 3 |

生物活性

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid (CAS: 1160995-15-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H16N2O2

- Molar Mass : 268.31 g/mol

- Density : 1.269 g/cm³

- pKa : 3.44 (predicted)

- Storage Conditions : 2-8°C, sensitive to irritants

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may function as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission .

Pharmacological Applications

- Neuroprotective Effects : Studies have shown that derivatives of naphthyridine compounds exhibit neuroprotective properties. For instance, they can mitigate oxidative stress and inflammation in neuronal cells by modulating signaling pathways such as the Nrf2/ARE pathway .

- Antitumor Activity : The compound has been investigated for its potential anti-tumor effects. It inhibits Class I PI3-kinase enzymes involved in cell proliferation pathways, which is a promising approach for cancer therapy .

- Anti-inflammatory Properties : Research indicates that this compound may also possess anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and promoting neuroprotection against inflammatory damage .

Study 1: Neuroprotective Potential

A study published in ACS Omega explored the neuroprotective effects of various tetrahydronaphthyridine derivatives on SH-SY5Y neuronal cells exposed to oxidative stress. Results demonstrated that these compounds significantly reduced cell death and oxidative damage markers compared to untreated controls .

Study 2: Anticancer Activity

In a pharmacological evaluation reported in MDPI, compounds similar to 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine were tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in malignant cells through PI3K pathway modulation .

Data Table: Summary of Biological Activities

常见问题

Basic Research Question

- NMR spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for benzyl group identification ).

- Mass spectrometry (MS) : Validate molecular weight, especially after derivatization (e.g., ESI-MS for decarboxylated products ).

- HPLC : Assess purity and resolve mixtures (e.g., post-hydrogenolysis products ).

How do reaction mechanisms differ between decarboxylation and dealkylation pathways for naphthyridine derivatives?

Advanced Research Question

- Decarboxylation : Proceeds via radical or acid-catalyzed pathways at high temperatures (>250°C), often retaining the naphthyridine core .

- Dealkylation : Involves catalytic hydrogenation (Pd/C, H₂) cleaving C–N bonds, requiring careful control of hydrogen pressure to avoid over-reduction . Mechanistic studies (e.g., deuterium labeling or DFT calculations) can elucidate rate-limiting steps.

What are the challenges in scaling up syntheses of 6-benzyl-1,6-naphthyridine derivatives, and how can they be mitigated?

Advanced Research Question

Key challenges include:

- High-temperature reactions : Decarboxylation at 370°C poses safety risks; alternative methods (e.g., microwave-assisted or flow chemistry) may reduce thermal degradation .

- Catalyst recovery : Pd/C can be costly; explore immobilized catalysts or recyclable systems.

- Purification : Use gradient elution in preparative HPLC or crystallization to isolate pure products from complex mixtures .

How can computational methods guide the design of novel 1,6-naphthyridine derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。